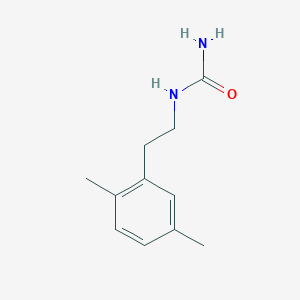
N-(2,5-Dimethylphenethyl)urea
Description
N-(2,5-Dimethylphenethyl)urea is a substituted urea derivative characterized by a phenethyl backbone with methyl groups at the 2- and 5-positions of the aromatic ring.
Properties
CAS No. |
17291-89-3 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)ethylurea |
InChI |
InChI=1S/C11H16N2O/c1-8-3-4-9(2)10(7-8)5-6-13-11(12)14/h3-4,7H,5-6H2,1-2H3,(H3,12,13,14) |
InChI Key |
IGDQWXCMSOONEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CCNC(=O)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenethyl)urea typically involves the reaction of 2,5-dimethylphenethylamine with urea. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
2,5-Dimethylphenethylamine+Urea→this compound
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 2,5-dimethylphenylacetonitrile followed by reaction with urea. This method ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The urea group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(2,5-Dimethylphenethyl)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenethyl)urea involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Polarity :
- The 2,5-dimethylphenethyl group in the target compound introduces moderate hydrophobicity compared to fluometuron’s trifluoromethyl group (strongly electron-withdrawing) or the hydroxyethyl group in N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea (hydrophilic) .
- Methoxy groups (in the dimethoxyphenyl analogue) increase solubility in polar solvents, whereas methyl groups favor lipid solubility .
Crystallographic Behavior: N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea forms a monoclinic crystal lattice (space group P2₁/c) stabilized by intermolecular hydrogen bonds .
Biological Activity :
- Fluometuron and isoproturon’s herbicidal activity stems from their electron-deficient aromatic rings, which disrupt plant electron transport chains. The target compound’s methyl groups, being electron-donating, may reduce such activity but could enhance interactions with hydrophobic biological targets .
Synthetic Utility :
- The nitro groups in 3,5-Dinitro-N,N-dimethyl-N-phenethylurea make it a reactive intermediate for electrophilic substitutions, whereas the methyl groups in the target compound may direct toward alkylation or stability in acidic conditions .
Research Findings and Implications
- Agrochemical Potential: While this compound lacks direct evidence for pesticidal use, its structural similarity to fluometuron suggests possible herbicidal applications with modified selectivity due to reduced electronegativity .
- Material Science : The phenethyl backbone may enhance thermal stability compared to smaller urea derivatives, making it suitable for polymer additives or coatings.
- Pharmacology : Substituted ureas often exhibit kinase inhibitory or antimicrobial properties. The compound’s hydrophobicity could improve blood-brain barrier penetration in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


